tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate
Description
The compound tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate is a spirocyclic carbamate derivative featuring a 2,6-diazaspiro[3.4]octane core. Key structural elements include:
- A tert-butyl carbamate group, enhancing lipophilicity and metabolic stability.
- A pyrazole ring substituted with a 2-methylpropyl group, contributing to π-π stacking and hydrophobic interactions.
Properties
Molecular Formula |
C18H30N4O2 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
tert-butyl 3-[1-(2-methylpropyl)pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C18H30N4O2/c1-13(2)9-22-10-14(8-20-22)15-18(11-19-15)6-7-21(12-18)16(23)24-17(3,4)5/h8,10,13,15,19H,6-7,9,11-12H2,1-5H3 |
InChI Key |
VXBCLOZGTGIBFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2C3(CCN(C3)C(=O)OC(C)(C)C)CN2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the pyrazole ring and the tert-butyl ester group. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity.
Chemical Reactions Analysis
tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The unique spirocyclic structure of this compound makes it a candidate for the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic core and the pyrazole ring provide a rigid framework that can fit into the active sites of enzymes or bind to receptors, modulating their activity. The tert-butyl ester group may also play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: (3aS,6aS)-tert-Butyl 5-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 26)
Compound 26 (synthesized in ) shares key features with the target compound but differs in critical regions:
Key Differences and Implications:
Core Rigidity: The target’s spirocyclic system restricts conformational flexibility, which may enhance binding specificity compared to the fused bicyclic system in Compound 26 .
Compound 26’s benzotriazole introduces a larger aromatic system with three nitrogen atoms, enabling stronger π-stacking and additional hydrogen-bonding sites. This could improve solubility or receptor affinity in polar environments .
Synthetic Accessibility :
Methodological Considerations for Similarity Assessment
For example:
- Tanimoto Coefficient : A high score based on 2D fingerprints might group the target compound and Compound 26 as similar, but their 3D conformational differences (spiro vs. fused core) could lead to divergent biological activities .
- Pharmacophore Modeling : The benzotriazole in Compound 26 may occupy distinct interaction sites compared to the pyrazole, altering target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
